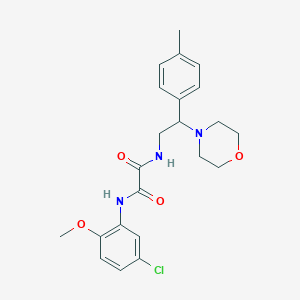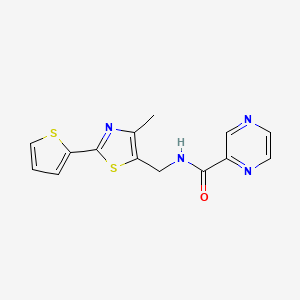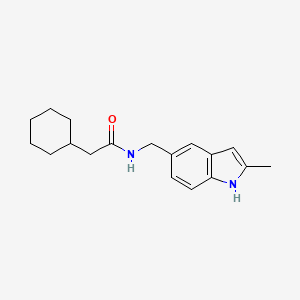
N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the 5-chloro-2-methoxyphenyl group, are found in several bioactive molecules. These structural features are often associated with medicinal properties, such as anti-inflammatory activity .
Synthesis Analysis
The synthesis of related compounds involves starting materials that are structurally similar to the N1-(5-chloro-2-methoxyphenyl) moiety. For instance, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide is used as a precursor for the synthesis of substituted pyrazole derivatives . The synthesis process typically includes the formation of intermediates, which are then further modified to yield the final product. The methods employed for these syntheses are based on classical organic reactions, such as acylation and condensation with hydrazine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is often confirmed using chemical and spectroscopic evidence. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to elucidate the structure of these molecules . The presence of specific functional groups and their arrangement within the molecule can significantly influence the compound's pharmacological properties.
Chemical Reactions Analysis
Compounds containing the 5-chloro-2-methoxyphenyl group can undergo various chemical reactions. For example, acryloyl derivatives can react with hydrazine hydrate to form pyrazoline derivatives, which can then be acetylated or further substituted . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density of the aromatic ring and thus its reactivity in electrophilic or nucleophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features to N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, such as solubility, melting point, and stability, can be influenced by their molecular structure. Polymorphism, which refers to the ability of a compound to exist in more than one crystalline form, is an important physical property that can affect the compound's bioavailability and stability . Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for quantifying these compounds in biological matrices, which is crucial for pharmacokinetic studies .
Aplicaciones Científicas De Investigación
Synthesis and Complexation with Metal Ions
Research into compounds with structural similarities, such as N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine, has shown potential in the synthesis and complexation with palladium(II) and mercury(II) ions. These processes are crucial in the development of new materials and catalysts for various chemical reactions (Singh et al., 2000).
Novel Heterocyclic Compound Synthesis
The creation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from derivatives of visnaginone and khellinone has been explored. These compounds have shown significant anti-inflammatory and analgesic activities, highlighting the potential of complex molecules for medicinal chemistry research (Abu-Hashem et al., 2020).
Antimicrobial Activities
Some research efforts have been directed towards synthesizing new 1,2,4-triazole derivatives with significant antimicrobial activities. This research is indicative of the potential for similar compounds to be developed as new antimicrobial agents, addressing the ongoing need for novel antibiotics (Bektaş et al., 2007).
Herbicidal Activities
The synthesis of triazolinone derivatives with herbicidal activities has been reported, with some compounds showing promise as Protox inhibitors. This suggests potential agricultural applications of related compounds in controlling weeds and improving crop yields (Luo et al., 2008).
Fluorescence and Photophysical Studies
Investigations into the photophysical properties of related compounds, such as 2-substituted pyridines, have shown strong fluorescence in both solution and solid states. This research indicates potential applications in developing fluorescent markers and sensors for biological and chemical analysis (Hagimori et al., 2019).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-18-13-17(23)7-8-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVXIULFDFDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2548442.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)